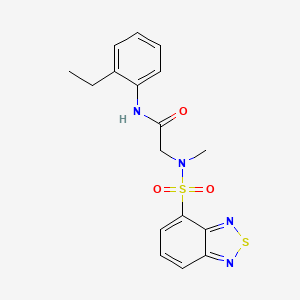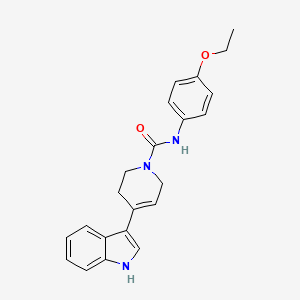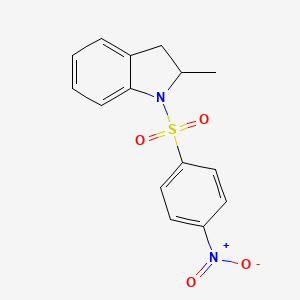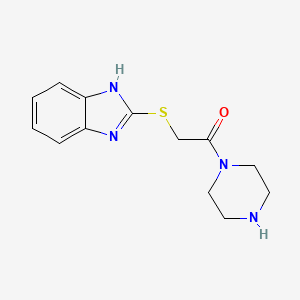
N-(5-fluoro-2-methylphenyl)-2-(9-oxoacridin-10(9H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-fluoro-2-methylphenyl)-2-(9-oxoacridin-10(9H)-yl)acetamide, also known as FOAA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in cancer research. The compound has been shown to exhibit anticancer activity against a variety of cancer cell lines, making it a promising candidate for further investigation.
Mecanismo De Acción
The exact mechanism of action of N-(5-fluoro-2-methylphenyl)-2-(9-oxoacridin-10(9H)-yl)acetamide is not fully understood. However, it has been proposed that N-(5-fluoro-2-methylphenyl)-2-(9-oxoacridin-10(9H)-yl)acetamide may inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This inhibition can lead to DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
N-(5-fluoro-2-methylphenyl)-2-(9-oxoacridin-10(9H)-yl)acetamide has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer properties, N-(5-fluoro-2-methylphenyl)-2-(9-oxoacridin-10(9H)-yl)acetamide has been shown to inhibit the growth of bacteria and fungi. N-(5-fluoro-2-methylphenyl)-2-(9-oxoacridin-10(9H)-yl)acetamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-fluoro-2-methylphenyl)-2-(9-oxoacridin-10(9H)-yl)acetamide has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities for research purposes. N-(5-fluoro-2-methylphenyl)-2-(9-oxoacridin-10(9H)-yl)acetamide has also been shown to be relatively stable in solution, making it easy to handle in lab experiments. However, N-(5-fluoro-2-methylphenyl)-2-(9-oxoacridin-10(9H)-yl)acetamide has some limitations as well. It is a relatively new compound, and more research is needed to fully understand its properties and potential applications. Additionally, N-(5-fluoro-2-methylphenyl)-2-(9-oxoacridin-10(9H)-yl)acetamide may have some toxicity concerns, and further studies are needed to determine its safety for use in humans.
Direcciones Futuras
There are several potential future directions for research on N-(5-fluoro-2-methylphenyl)-2-(9-oxoacridin-10(9H)-yl)acetamide. One area of interest is the development of N-(5-fluoro-2-methylphenyl)-2-(9-oxoacridin-10(9H)-yl)acetamide-based therapies for cancer treatment. Further studies are needed to determine the optimal dosage and administration of N-(5-fluoro-2-methylphenyl)-2-(9-oxoacridin-10(9H)-yl)acetamide for maximum efficacy. Another potential direction is the investigation of N-(5-fluoro-2-methylphenyl)-2-(9-oxoacridin-10(9H)-yl)acetamide's anti-inflammatory properties for the treatment of inflammatory diseases. Finally, more research is needed to fully understand the mechanism of action of N-(5-fluoro-2-methylphenyl)-2-(9-oxoacridin-10(9H)-yl)acetamide and its potential applications in other areas of research.
Métodos De Síntesis
N-(5-fluoro-2-methylphenyl)-2-(9-oxoacridin-10(9H)-yl)acetamide can be synthesized through a multi-step process involving the reaction of 5-fluoro-2-methylphenylamine with acetic anhydride to form N-(5-fluoro-2-methylphenyl)acetamide. This intermediate can then be reacted with 9-acridinone to form N-(5-fluoro-2-methylphenyl)-2-(9-oxoacridin-10(9H)-yl)acetamide.
Aplicaciones Científicas De Investigación
N-(5-fluoro-2-methylphenyl)-2-(9-oxoacridin-10(9H)-yl)acetamide has been extensively studied for its anticancer properties. In vitro studies have shown that N-(5-fluoro-2-methylphenyl)-2-(9-oxoacridin-10(9H)-yl)acetamide is cytotoxic to a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. N-(5-fluoro-2-methylphenyl)-2-(9-oxoacridin-10(9H)-yl)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
N-(5-fluoro-2-methylphenyl)-2-(9-oxoacridin-10-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2O2/c1-14-10-11-15(23)12-18(14)24-21(26)13-25-19-8-4-2-6-16(19)22(27)17-7-3-5-9-20(17)25/h2-12H,13H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEUJBHUSMZIOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)CN2C3=CC=CC=C3C(=O)C4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[(4-fluorophenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7451917.png)


![1-(2,4-Dimethylphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]ethanone](/img/structure/B7451933.png)
![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~2~-methyl-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B7451943.png)
![N-(4-bromophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylpropanamide](/img/structure/B7451946.png)
![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(2,5-dimethoxyphenyl)-N~2~-methylglycinamide](/img/structure/B7451948.png)
![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(4-methoxyphenyl)-N~2~-methylglycinamide](/img/structure/B7451950.png)

![1-(pyridin-3-ylsulfonyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B7451982.png)